7-Hydroxycannabidiol is a significant cannabinoid compound derived from cannabidiol, which is one of the primary constituents of cannabis. This compound has garnered interest due to its potential therapeutic effects and metabolic significance as a primary metabolite of cannabidiol. Research into 7-hydroxycannabidiol has expanded, revealing its role in various biological processes and potential applications in pharmacology.
7-Hydroxycannabidiol is synthesized primarily from cannabidiol, which is extracted from cannabis plants. Cannabidiol itself is known for its non-psychoactive properties and is widely used in various medicinal applications. The transformation of cannabidiol into 7-hydroxycannabidiol involves specific chemical reactions that modify its structure to enhance its pharmacological properties.
Chemically, 7-hydroxycannabidiol belongs to the class of cannabinoids, which are compounds found in cannabis. It is categorized as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. This classification is essential for understanding its reactivity and interactions within biological systems.
The synthesis of 7-hydroxycannabidiol has been achieved through several methods, with an emphasis on efficiency and yield. A notable approach involves the Piers–Rubinsztajn reaction, which facilitates a mild deprotection process necessary for synthesizing this compound from commercially available cannabidiol.
The molecular structure of 7-hydroxycannabidiol can be represented as follows:
The following table summarizes key structural data:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₀O₂ |
| Molecular Weight | 318.46 g/mol |
| Functional Groups | Hydroxyl group |
| Stereochemistry | Chiral centers present |
7-Hydroxycannabidiol undergoes various chemical reactions that influence its pharmacological properties:
The reactions are typically monitored using techniques such as high-performance liquid chromatography coupled with mass spectrometry to ensure purity and yield during synthesis .
The mechanism by which 7-hydroxycannabidiol exerts its effects involves several biological pathways:
Quantitative studies have demonstrated specific inhibitory concentrations (IC50) for 7-hydroxycannabidiol against various metabolic pathways, indicating its potency in modulating enzyme activity .
Relevant data on physical properties include:
| Property | Value |
|---|---|
| Melting Point | Not applicable (oil) |
| Boiling Point | Variable depending on purity |
| Solubility | Soluble in ethanol |
7-Hydroxycannabidiol has several promising applications in scientific research and medicine:
7-Hydroxycannabidiol (7-OH-CBD) is a primary oxidative metabolite of cannabidiol (CBD), formed predominantly via hepatic cytochrome P450 (CYP450) enzymes. After oral CBD administration, it undergoes extensive first-pass metabolism where CYP2C19 and CYP2C9 catalyze hydroxylation at the 7-position to generate 7-OH-CBD [1] [3]. This pathway dominates in humans, with studies confirming that genetic polymorphisms in CYP2C19 significantly influence metabolic efficiency [3]. Subsequent metabolism involves further oxidation of 7-OH-CBD to the terminal metabolite 7-carboxy-cannabidiol (7-COOH-CBD) via CYP3A4, which is pharmacologically inactive [4] [8].
Table 1: Key Enzymes in CBD Metabolism
| Enzyme | Reaction | Metabolite Produced | Genetic Influence |
|---|---|---|---|
| CYP2C19 | Hydroxylation | 7-OH-CBD | Polymorphisms affect activity |
| CYP2C9 | Hydroxylation | 7-OH-CBD | Moderate influence |
| CYP3A4 | Oxidation | 7-COOH-CBD | Not polymorphic |
| UGTs | Glucuronidation | Conjugates | Tissue-specific expression |
The metabolic fate of CBD is complex: 7-OH-CBD can also undergo glucuronidation by UDP-glucuronosyltransferases (UGTs), facilitating biliary excretion [2] [8]. Pharmacokinetic studies reveal that 7-OH-CBD plasma concentrations reach ~20% of parent CBD exposure (mean AUC: 364.70 ± 105.59 ng/mL·h vs. CBD’s 1,542.19 ± 488.04 ng/mL·h) [4] [6].
Unlike its inactive carboxylated counterpart, 7-OH-CBD retains significant biological activity. In vitro and in vivo studies demonstrate it shares CBD’s anticonvulsant properties. A pivotal mouse study showed 7-OH-CBD (150–200 mg/kg) reduced tonic convulsions in the Maximal Electroshock Seizure Threshold test, with efficacy comparable to CBD and diazepam (p<0.001) [5]. Mechanistically, 7-OH-CBD modulates neuronal excitability through allosteric interactions with cannabinoid receptors and ion channels. It functions as a negative allosteric modulator of the CB1 receptor, potentially dampening psychoactive effects of THC [1] [9].
Table 2: Pharmacological Profile of 7-OH-CBD vs. CBD
| Parameter | 7-OH-CBD | CBD |
|---|---|---|
| Anticonvulsant activity (MEST test) | Active (150–200 mg/kg) | Active (200 mg/kg) |
| Receptor modulation | Negative allosteric CB1 modulator | Negative allosteric CB1 modulator |
| CYP inhibition | Inhibits CYP2A6/CYP2B6 (IC50,u: 0.16–0.78 μM) | Inhibits CYP2A6/CYP2B6 (IC50,u: 0.21–0.27 μM) |
| Brain penetration | Confirmed in mice | High |
Additionally, 7-OH-CBD influences drug-metabolizing enzymes, inhibiting CYP2A6 and CYP2B6 (implicated in nicotine metabolism) with binding-corrected IC50 values of 0.16–1.2 μM [7]. This suggests a role in pharmacokinetic drug-drug interactions. Structural analyses indicate the 7-hydroxyl group enhances hydrogen-bonding capacity, potentially altering target engagement compared to CBD [1]. Patent filings specifically claim 7-OH-CBD for epilepsy treatment, underscoring its therapeutic relevance [9].
Despite its therapeutic potential, critical gaps persist in 7-OH-CBD research:
Emerging research focuses on:
Table 3: Key Research Gaps and Priority Areas
| Research Gap | Priority Area | Current Status |
|---|---|---|
| PK variability | Population pharmacokinetics | Limited data from small human studies |
| Hepatotoxicity | Metabolic activation pathways | In vitro hypotheses only |
| Analytical methods | Isomer-selective assays | No standardized protocols |
| Therapeutic mechanisms | Metabolite activity in NAFLD | Preclinical evidence only |
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5